molecular formula C14H8INO B1613064 3-Cyano-4'-iodobenzophenone CAS No. 890098-73-4

3-Cyano-4'-iodobenzophenone

Cat. No.: B1613064
CAS No.: 890098-73-4
M. Wt: 333.12 g/mol
InChI Key: FQUSAVVYLNHLHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyano-4’-iodobenzophenone is an organic compound with the molecular formula C14H8INO It is a derivative of benzophenone, characterized by the presence of a cyano group at the 3-position and an iodine atom at the 4’-position of the benzophenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyano-4’-iodobenzophenone typically involves the iodination of 3-cyanobenzophenone. One common method is the Sandmeyer reaction, where the cyano group is introduced via a diazonium salt intermediate. The reaction conditions often involve the use of copper(I) cyanide and an appropriate solvent such as acetonitrile .

Industrial Production Methods: Industrial production of 3-Cyano-4’-iodobenzophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Safety measures are crucial due to the use of potentially hazardous reagents like copper cyanide .

Chemical Reactions Analysis

Types of Reactions: 3-Cyano-4’-iodobenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Coupling Reactions: Palladium catalysts and organoboron reagents in the presence of a base.

    Reduction Reactions: Hydrogen gas and a metal catalyst such as palladium on carbon.

Major Products Formed:

    Substitution Reactions: Products with various functional groups replacing the iodine atom.

    Coupling Reactions: Biaryl compounds with extended conjugation.

    Reduction Reactions: Amino derivatives of benzophenone.

Scientific Research Applications

3-Cyano-4’-iodobenzophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyano-4’-iodobenzophenone involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to key proteins. The cyano group can participate in hydrogen bonding and other interactions, while the iodine atom can enhance the compound’s lipophilicity, facilitating its passage through cell membranes .

Comparison with Similar Compounds

    4-Cyano-4’-iodobenzophenone: Similar structure but with the cyano group at the 4-position.

    3-Cyano-4’-bromobenzophenone: Bromine instead of iodine at the 4’-position.

    3-Cyano-4’-chlorobenzophenone: Chlorine instead of iodine at the 4’-position.

Uniqueness: 3-Cyano-4’-iodobenzophenone is unique due to the presence of both a cyano group and an iodine atom, which confer distinct reactivity and properties. The iodine atom’s larger size and higher atomic number compared to bromine or chlorine can influence the compound’s electronic properties and reactivity in substitution and coupling reactions .

Properties

IUPAC Name

3-(4-iodobenzoyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8INO/c15-13-6-4-11(5-7-13)14(17)12-3-1-2-10(8-12)9-16/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQUSAVVYLNHLHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)C2=CC=C(C=C2)I)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10641544
Record name 3-(4-Iodobenzoyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890098-73-4
Record name 3-(4-Iodobenzoyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890098-73-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Iodobenzoyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Cyano-4'-iodobenzophenone
Reactant of Route 2
Reactant of Route 2
3-Cyano-4'-iodobenzophenone
Reactant of Route 3
Reactant of Route 3
3-Cyano-4'-iodobenzophenone
Reactant of Route 4
Reactant of Route 4
3-Cyano-4'-iodobenzophenone
Reactant of Route 5
Reactant of Route 5
3-Cyano-4'-iodobenzophenone
Reactant of Route 6
Reactant of Route 6
3-Cyano-4'-iodobenzophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.